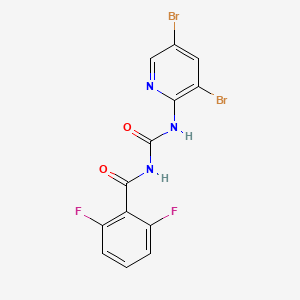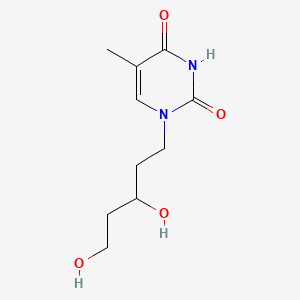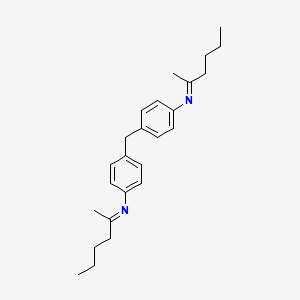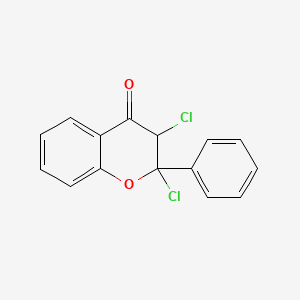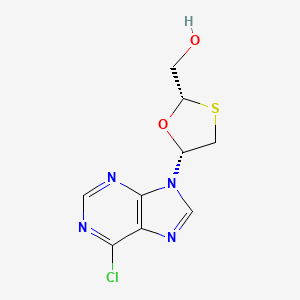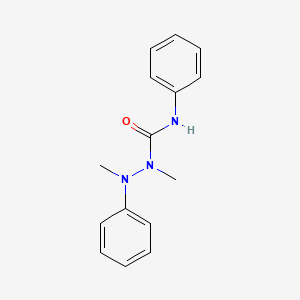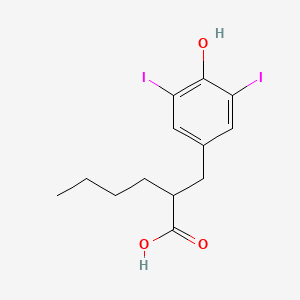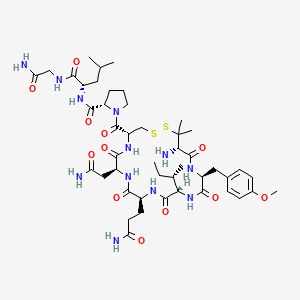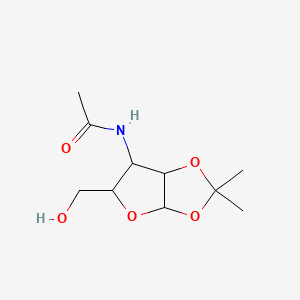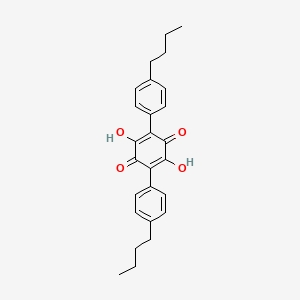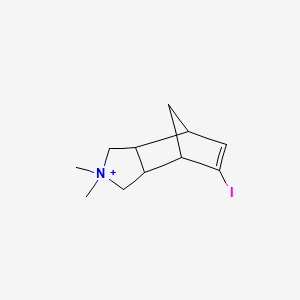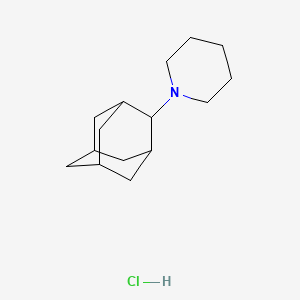
Piperidine, 1-(2-adamantyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(2-adamantyl)-, hydrochloride is a chemical compound that features a piperidine ring substituted with an adamantyl group at the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. The adamantyl group, derived from adamantane, is known for its rigidity and bulkiness, which can influence the compound’s chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(2-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring.
Aplicaciones Científicas De Investigación
Piperidine, 1-(2-adamantyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantyl group.
Mecanismo De Acción
The mechanism of action of piperidine, 1-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance binding affinity and selectivity by providing steric hindrance and increasing lipophilicity. This can lead to more effective inhibition or activation of the target, depending on the desired outcome.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
Piperidine, 1-(2-adamantyl)-, hydrochloride is unique due to the combination of the piperidine ring and the adamantyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Número CAS |
52917-78-9 |
|---|---|
Fórmula molecular |
C15H26ClN |
Peso molecular |
255.82 g/mol |
Nombre IUPAC |
1-(2-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-2-4-16(5-3-1)15-13-7-11-6-12(9-13)10-14(15)8-11;/h11-15H,1-10H2;1H |
Clave InChI |
ZUYGIZBVJHFWRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


